molecular formula C13H7F3N4O3 B4969530 7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine

7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine

Cat. No. B4969530
M. Wt: 324.21 g/mol
InChI Key: NOTBIKCWMFOMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine is a fluorescent dye used in scientific research to label and visualize specific molecules, cells, and tissues. It has gained popularity due to its high photostability, brightness, and versatility.

Mechanism of Action

The mechanism of action of 7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine involves its ability to bind to specific molecules and emit fluorescence upon excitation with light of a specific wavelength. The fluorescence emission can be detected and used to visualize the labeled molecules.
Biochemical and Physiological Effects:
7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine is generally considered to be non-toxic and non-invasive. However, it may interfere with the function of some biological molecules if used in high concentrations or for prolonged periods.

Advantages and Limitations for Lab Experiments

The main advantages of using 7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine in lab experiments include its high photostability, brightness, and versatility. However, its use may be limited by its potential interference with biological molecules and its high cost.

Future Directions

1. Development of new fluorescent dyes with improved properties, such as higher brightness, better photostability, and increased specificity.
2. Application of 7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine in new areas of research, such as neuroscience and cancer biology.
3. Optimization of labeling protocols to improve the efficiency and specificity of labeling.
4. Investigation of the potential physiological effects of 7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine on biological molecules and systems.
5. Development of new imaging techniques to enhance the visualization of labeled molecules and tissues.

Synthesis Methods

The synthesis of 7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine involves the reaction of 2-amino-5-nitrophenol with 3-(trifluoromethyl)aniline in the presence of phosphorus oxychloride. The product is then purified through column chromatography.

Scientific Research Applications

7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine is widely used in scientific research as a fluorescent probe to label and visualize biological molecules, such as proteins, nucleic acids, and lipids. It can also be used to study cellular processes, such as endocytosis, exocytosis, and membrane trafficking.

properties

IUPAC Name

4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N4O3/c14-13(15,16)7-2-1-3-8(6-7)17-9-4-5-10(20(21)22)12-11(9)18-23-19-12/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTBIKCWMFOMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.